Dihydrojasmone (DHJ) is a naturally occurring volatile compound found in various fruits and flowers, including jasmine, rice, and peaches []. It possesses a pleasant jasmine-like aroma and has attracted scientific interest for its potential applications in several research areas. Here's a breakdown of its current scientific research applications:
Dihydrojasmone is an organic compound classified as a ketone, with the chemical formula and a molecular weight of approximately 170.26 g/mol. It is recognized for its distinct fruity jasmine odor, enriched with woody and herbal undertones, making it a valuable component in perfumery. Dihydrojasmone is typically encountered in various essential oils, including those from citrus fruits and bergamot orange oil . This compound is a colorless liquid at room temperature, boiling at around 102.5 °C under reduced pressure (5-6 mmHg), and exhibits low solubility in water, but is soluble in common organic solvents like ethanol and hydrocarbons .
The specific mechanism by which dihydrojasmone interacts with olfactory receptors to produce its characteristic fragrance remains under investigation. However, research suggests that the shape and functional groups of the molecule play a role in its binding to these receptors in the nasal cavity, triggering the perception of smell [].
Dihydrojasmone exhibits several biological activities, primarily attributed to its aromatic properties. It has been studied for its potential antimicrobial effects and as an insect repellent. Additionally, its pleasant scent makes it a candidate for applications in aromatherapy and fragrance formulations, contributing to mood enhancement and relaxation .
Several methods have been developed for synthesizing dihydrojasmone:
Dihydrojasmone finds diverse applications across various industries:
Dihydrojasmone shares structural similarities with several other aromatic compounds. Here are some notable comparisons:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
Jasmone | Characterized by a jasmine-like scent; less stable than dihydrojasmone. | |
Cis-Jasmone | A stereoisomer of jasmone; used similarly in fragrances but with different olfactory notes. | |
Geraniol | A monoterpenoid alcohol known for its rose-like scent; often used in perfumes and cosmetics. | |
Linalool | A naturally occurring terpene alcohol with floral notes; commonly found in lavender oil. |
Dihydrojasmone stands out due to its unique combination of fruity and floral aromas along with its stability compared to other similar compounds. Its specific structural features allow it to maintain a pleasant scent even at lower concentrations, making it particularly valuable in perfumery applications .
Dihydrojasmone exhibits a well-defined molecular composition with the chemical formula C₁₁H₁₈O [1] [2]. The compound possesses a molecular weight of 166.26 g/mol [1] [3], representing a medium-sized organic molecule within the ketone family. The Chemical Abstracts Service registry number 1128-08-1 provides definitive identification for this compound [1].
The molecular structure is characterized by the International Union of Pure and Applied Chemistry name: 3-methyl-2-pentylcyclopent-2-en-1-one [1]. The International Chemical Identifier representation is InChI=1S/C11H18O/c1-3-4-5-6-10-9(2)7-8-11(10)12/h3-8H2,1-2H3 [2], with the corresponding InChIKey of YCIXWYOBMVNGTB-UHFFFAOYSA-N [2].
The structural framework consists of a five-membered cyclopentenone ring system featuring a conjugated alpha-beta unsaturated ketone moiety. The ring structure incorporates a methyl substituent at the 3-position and a pentyl chain attached at the 2-position. This specific substitution pattern creates a characteristic molecular geometry that influences the compound's chemical and physical properties.
The bonding configuration reveals several critical structural elements. The carbonyl carbon forms a double bond with oxygen, exhibiting typical ketone characteristics. The cyclopentene ring contains one carbon-carbon double bond between positions 2 and 3, creating conjugation with the adjacent carbonyl group. This conjugated system significantly affects the electronic distribution throughout the molecule.
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₁H₁₈O | [1] |
Molecular Weight | 166.26 g/mol | [1] [3] |
CAS Registry Number | 1128-08-1 | [1] |
InChI | InChI=1S/C11H18O/c1-3-4-5-6-10-9(2)7-8-11(10)12/h3-8H2,1-2H3 | [2] |
InChIKey | YCIXWYOBMVNGTB-UHFFFAOYSA-N | [2] |
The stereochemical characteristics of dihydrojasmone reflect its specific molecular architecture and substitution pattern. The compound lacks asymmetric carbon centers, rendering it optically inactive and eliminating the possibility of enantiomeric forms [4]. This absence of chirality simplifies the conformational analysis and reduces the complexity of stereochemical considerations.
The conformational behavior is primarily governed by the flexibility of the pentyl side chain and the relatively rigid cyclopentenone core structure. Molecular mechanics calculations suggest that the cyclopentenone ring adopts a predominantly planar configuration, with the conjugated system maintaining coplanarity to maximize orbital overlap [5].
The pentyl substituent exhibits considerable conformational freedom, with multiple rotational isomers possible around the carbon-carbon bonds within the alkyl chain. Gas-phase studies indicate that the most stable conformations involve extended chain configurations that minimize steric interactions with the ring system.
Nuclear magnetic resonance spectroscopy provides valuable insights into the conformational dynamics. The proton nuclear magnetic resonance spectrum reveals characteristic chemical shifts for the various structural components: the olefinic protons appear in the expected downfield region, while the aliphatic protons of the pentyl chain exhibit typical alkyl patterns [6] [7].
The thermodynamic properties of dihydrojasmone have been extensively characterized through both experimental measurements and computational predictions. The Gibbs free energy of formation in the gas phase is calculated as -25.89 kJ/mol [8], indicating moderate thermodynamic stability under standard conditions.
The enthalpy of formation for the gaseous state is -292.41 kJ/mol [8], reflecting the overall energy content of the molecule. The enthalpy of fusion is reported as 17.06 kJ/mol [8], while the enthalpy of vaporization reaches 46.51 kJ/mol [8]. These values indicate relatively weak intermolecular forces in the condensed phases.
Critical temperature and pressure values have been estimated as 755.00 K and 2450.74 kPa, respectively [8]. The critical volume is calculated as 0.587 m³/kmol [8], providing important parameters for vapor-liquid equilibrium calculations.
Heat capacity data reveals temperature-dependent behavior characteristic of organic molecules. The gas-phase heat capacity ranges from 367.24 J/mol·K at 547.97 K to 454.82 J/mol·K at 755.00 K [8]. This increase with temperature reflects the activation of additional vibrational modes at higher thermal energies.
Boiling point measurements under reduced pressure conditions show values of 120-121°C at 12 mmHg [9] [3], corresponding to approximately 547.97 K under standard atmospheric pressure [8]. The fusion temperature is estimated at 322.89 K [8], though experimental melting point data remains limited.
Thermodynamic Property | Value | Unit | Reference |
---|---|---|---|
Gibbs Free Energy of Formation | -25.89 | kJ/mol | [8] |
Enthalpy of Formation (gas) | -292.41 | kJ/mol | [8] |
Enthalpy of Fusion | 17.06 | kJ/mol | [8] |
Enthalpy of Vaporization | 46.51 | kJ/mol | [8] |
Critical Temperature | 755.00 | K | [8] |
Critical Pressure | 2450.74 | kPa | [8] |
Critical Volume | 0.587 | m³/kmol | [8] |
Boiling Point (12 mmHg) | 120-121 | °C | [9] [3] |
The solubility characteristics of dihydrojasmone reflect its predominantly hydrophobic nature due to the extensive alkyl substitution and aromatic ketone structure. The compound exhibits limited water solubility, with experimental measurements indicating very slight solubility in aqueous media . This hydrophobic character makes the compound highly soluble in organic solvents including alcohols and oils [11] .
The octanol-water partition coefficient represents a critical parameter for understanding the compound's distribution behavior. Experimental determinations and computational predictions yield logarithmic partition coefficient values ranging from 3.246 [8] to 3.25 [11]. These values indicate strong preference for the organic phase, confirming the lipophilic character of the molecule.
Specific gravity measurements at 25°C range from 0.911 to 0.917 g/mL [11] [3], indicating that the compound is less dense than water. The refractive index at 20°C falls within the range of 1.479 to 1.682 [3] [11], values typical for organic compounds with conjugated systems.
Vapor pressure data shows relatively low volatility under ambient conditions. At 20°C, the vapor pressure is reported as 0.010 mmHg [11], while at 25°C it reaches 0.0575 mmHg [12]. These values indicate moderate volatility, consistent with the molecular size and intermolecular forces.
The flash point is determined as 96°C [3] [13], indicating relatively safe handling characteristics from a flammability perspective. This temperature represents the minimum temperature at which vapors can ignite in the presence of an ignition source.
Solubility Property | Value | Unit | Reference |
---|---|---|---|
Water Solubility | Very slight | - | |
Octanol-Water Partition Coefficient (log P) | 3.246-3.25 | - | [11] [8] |
Specific Gravity (25°C) | 0.911-0.917 | g/mL | [3] [11] |
Refractive Index (20°C) | 1.479-1.682 | - | [3] [11] |
Vapor Pressure (20°C) | 0.010 | mmHg | [11] |
Vapor Pressure (25°C) | 0.0575 | mmHg | [12] |
Flash Point | 96 | °C | [3] [13] |
Irritant